Cas no 392302-62-4 (N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide)

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group and a pentanamide moiety. This structure imparts potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of the bromophenyl group enhances electrophilic properties, while the thiadiazole ring contributes to stability and bioactivity. The compound’s modular design allows for further functionalization, enabling exploration in drug discovery or material science. Its well-defined synthetic pathway ensures reproducibility, and its purity can be verified through standard analytical techniques such as HPLC and NMR. Suitable for research use under controlled conditions.
N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide structure
392302-62-4 structure
Product Name:N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
CAS No:392302-62-4
MF:C14H16BrN3OS2
MW:386.330339431763
CID:6187657
PubChem ID:5082596
Update Time:2025-06-13

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
    • AKOS024577365
    • F0417-1869
    • N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
    • N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
    • Oprea1_558128
    • N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
    • 392302-62-4
    • Inchi: 1S/C14H16BrN3OS2/c1-2-3-4-12(19)16-13-17-18-14(21-13)20-9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,19)
    • InChI Key: JRBDYXDLBIGHJP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CSC1=NN=C(NC(CCCC)=O)S1

Computed Properties

  • Exact Mass: 384.99182g/mol
  • Monoisotopic Mass: 384.99182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 108Ų

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide Pricemore >>

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Additional information on N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

Comprehensive Overview of N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide (CAS No. 392302-62-4)

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide, identified by its CAS number 392302-62-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a 4-bromophenyl moiety and a methylsulfanyl group enhances its potential applications in drug discovery and material science.

In recent years, the demand for sulfur-containing heterocycles like 1,3,4-thiadiazoles has surged due to their role in developing novel therapeutics. Researchers are particularly interested in compounds such as N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide for their potential antimicrobial and anti-inflammatory properties. These attributes align with current trends in combating antibiotic resistance and chronic inflammatory diseases, making this compound a focal point in modern medicinal chemistry.

The structural uniqueness of CAS 392302-62-4 lies in its thiadiazole core, which is often associated with bioactivity. The incorporation of a pentanamide side chain further modulates its physicochemical properties, improving solubility and bioavailability. Such modifications are critical in optimizing compounds for drug delivery systems, a topic highly searched in AI-driven drug development platforms.

From a synthetic perspective, N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide can be synthesized via multistep organic reactions, including condensation and nucleophilic substitution. Its 4-bromophenyl group offers versatility for further functionalization, enabling the creation of derivatives with tailored properties. This adaptability is crucial for researchers exploring structure-activity relationships (SAR), a frequently searched term in computational chemistry forums.

Beyond pharmaceuticals, CAS 392302-62-4 has potential applications in agrochemicals. The thiadiazole scaffold is known to exhibit herbicidal and fungicidal activities, addressing global concerns about sustainable crop protection. This aligns with the growing interest in green chemistry and eco-friendly pesticides, topics trending in environmental science discussions.

Analytical characterization of N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are essential for regulatory compliance and industrial applications. The compound’s stability under various conditions is another area of interest, particularly for formulators seeking long shelf-life products.

In summary, N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide (392302-62-4) represents a versatile and promising compound in both pharmaceutical and agrochemical sectors. Its unique structure and functional groups make it a valuable candidate for further research, especially in addressing contemporary challenges like drug resistance and sustainable agriculture. As scientific inquiries into heterocyclic compounds continue to rise, this compound is poised to remain a subject of significant academic and industrial exploration.

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